REACTION_CXSMILES
|
[CH2:1]([Li])CCC.C(NCC)C.[C:11]([C:19]1[CH:20]=[C:21]([CH2:25][C:26]([O:28][CH3:29])=[O:27])[CH:22]=[CH:23][CH:24]=1)(=[O:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.CI>CCCCCC.O1CCCC1>[C:11]([C:19]1[CH:20]=[C:21]([CH:25]([CH3:1])[C:26]([O:28][CH3:29])=[O:27])[CH:22]=[CH:23][CH:24]=1)(=[O:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
|
Name
|
solution
|
Quantity
|
138 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
triamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
21.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
775 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
52.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C=1C=C(C=CC1)CC(=O)OC
|
Name
|
|
Quantity
|
470 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
38 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
water ice
|
Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
after stirring for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 minutes at about -40° C
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
was progressively returned to 20° C
|
Type
|
STIRRING
|
Details
|
was stirred
|
Type
|
EXTRACTION
|
Details
|
extracted with isopropyl ether
|
Type
|
WASH
|
Details
|
The extracts were washed with water
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)C=1C=C(C=CC1)C(C(=O)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |